molecular formula C8H4N2S B8572906 4-Ethynylbenzo[c][1,2,5]thiadiazole

4-Ethynylbenzo[c][1,2,5]thiadiazole

Cat. No.: B8572906
M. Wt: 160.20 g/mol
InChI Key: RECNVYYEGBVTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynylbenzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C8H4N2S and its molecular weight is 160.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4N2S

Molecular Weight

160.20 g/mol

IUPAC Name

4-ethynyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C8H4N2S/c1-2-6-4-3-5-7-8(6)10-11-9-7/h1,3-5H

InChI Key

RECNVYYEGBVTCZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC2=NSN=C21

Origin of Product

United States

Contextualization of Benzo C 1 2 3 Thiadiazole Frameworks in Advanced Chemical Sciences

Significance of Heterocyclic Building Blocks in Organic Synthesis

Heterocyclic compounds, which feature a ring structure containing at least one atom other than carbon, are fundamental building blocks in organic chemistry. openaccessjournals.commerckmillipore.com Their prevalence is notable in a vast array of natural products, pharmaceuticals, agrochemicals, and functional materials. openaccessjournals.comnih.gov The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen into a cyclic framework imparts distinct physicochemical properties compared to their carbocyclic counterparts. nih.gov These properties include altered reactivity, polarity, lipophilicity, and the capacity for specific intermolecular interactions like hydrogen bonding. nih.govmsesupplies.com

This structural and electronic diversity makes heterocyclic scaffolds invaluable in several key areas:

Medicinal Chemistry : A significant majority of FDA-approved small-molecule drugs contain at least one heterocyclic ring. msesupplies.com These motifs are often considered "privileged structures" because they can interact with a wide range of biological targets. merckmillipore.com For instance, nitrogen-containing heterocycles are integral to the structure of DNA and RNA, as well as numerous essential amino acids and vitamins. nih.gov

Materials Science : The unique electronic characteristics of heterocyclic compounds make them essential components in the development of organic semiconductors, polymers with tailored properties, and fluorescent materials. openaccessjournals.comresearchgate.net Their ability to act as ligands and bond with metals also allows for the creation of multifunctional polymers and metal-organic frameworks (MOFs). msesupplies.comresearchgate.net

Agrochemicals : A large percentage of modern fungicides, herbicides, and insecticides are based on heterocyclic structures, highlighting their importance in crop protection. msesupplies.com

Organic Synthesis : The versatility of heterocyclic compounds allows chemists to devise synthetic strategies to create complex molecules with specific, desired functions. openaccessjournals.com Techniques such as cyclization reactions and transition metal-catalyzed processes are commonly employed to construct these vital chemical entities. openaccessjournals.com

Role of Thiadiazole Motifs in Conjugated Systems and Functional Materials

The thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, is a particularly important motif in the design of functional organic materials. nih.govresearchgate.net When fused with a benzene (B151609) ring to form benzo[c] openaccessjournals.commerckmillipore.comresearchgate.netthiadiazole (BT), it becomes a potent electron-accepting (acceptor) unit. polyu.edu.hk This strong electron-withdrawing nature is crucial for its application in conjugated systems. polyu.edu.hk

Conjugated systems, characterized by alternating single and multiple bonds, allow for the delocalization of π-electrons across the molecule. The strategic combination of electron-donating (donor) and electron-accepting (acceptor) units within a single molecule, known as a D-A structure, is a cornerstone of modern materials design. nih.gov This architecture leads to several key properties:

Narrowed Band Gaps : The hybridization of molecular orbitals in D-A systems results in a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This is highly desirable for applications in organic electronics.

Tunable Electronic Properties : By carefully selecting the donor and acceptor units, chemists can fine-tune the HOMO and LUMO energy levels of the resulting material. nih.gov Benzo[c] openaccessjournals.commerckmillipore.comresearchgate.netthiadiazole and its derivatives are frequently used to lower the LUMO energy level, which facilitates electron injection and enhances stability in electronic devices. polyu.edu.hknih.gov

Applications in Organic Electronics : The unique properties of benzo[c] openaccessjournals.commerckmillipore.comresearchgate.netthiadiazole-containing materials have led to their use in a variety of applications, including:

Organic Field-Effect Transistors (OFETs) : These materials are used as the semiconducting layer in transistors. nih.govacs.org

Organic Solar Cells (OSCs) : The D-A structure is highly effective for absorbing light and separating charge, which is essential for photovoltaic devices. rsc.orgwhiterose.ac.uk

Organic Light-Emitting Diodes (OLEDs) : The tunable electronic properties allow for the creation of materials that emit light at specific wavelengths. polyu.edu.hk

Luminescent Sensors : Thiadiazole-based coordination polymers and MOFs have shown promise in the development of sensors that detect substances through changes in their light-emitting properties. researchgate.netresearchgate.net

Overview of Research Trajectories for Ethynyl-Functionalized Benzo[c]openaccessjournals.commerckmillipore.comresearchgate.netthiadiazoles

The introduction of an ethynyl (B1212043) (–C≡C–) group onto the benzo[c] openaccessjournals.commerckmillipore.comresearchgate.netthiadiazole core, as seen in 4-Ethynylbenzo[c] openaccessjournals.commerckmillipore.comresearchgate.netthiadiazole, represents a significant research direction aimed at further enhancing the properties of these materials. The ethynyl linker is a versatile tool in molecular engineering for several reasons:

Extended π-Conjugation : The linear and rigid nature of the ethynyl group effectively extends the conjugated system of the molecule. This extension often leads to a red-shift in the absorption spectrum, meaning the molecule can absorb light at longer wavelengths, which is particularly beneficial for solar cell applications. rsc.org

Improved Electronic Coupling : The ethynyl spacer can promote better electronic communication between different parts of a molecule or between the molecule and a substrate, such as the TiO₂ surface in dye-sensitized solar cells (DSSCs). rsc.org

Fine-Tuning of Molecular Orbitals : The position of the ethynyl group can have a significant impact on the molecule's electronic properties. rsc.org Research has shown that placing the ethynyl unit at different positions on the benzo[c] openaccessjournals.commerckmillipore.comresearchgate.netthiadiazole ring can systematically alter the HOMO and LUMO energy levels, allowing for precise control over the material's behavior. rsc.org

Versatile Synthetic Handle : The ethynyl group is a reactive moiety that can participate in a wide range of chemical reactions, such as Sonogashira coupling. This allows for the straightforward construction of more complex D-A polymers and small molecules. whiterose.ac.uk

Current research focuses on synthesizing and characterizing novel materials incorporating the ethynyl-benzothiadiazole unit. Studies have demonstrated that the inclusion of this moiety can lead to higher molar extinction coefficients, enhanced photovoltaic performance, and improved charge transport properties. rsc.orgrsc.org The systematic investigation of structure-property relationships in these compounds is paving the way for the rational design of next-generation organic electronic materials with superior performance. whiterose.ac.ukrsc.org

Data Tables

Table 1: Properties of Selected Heterocyclic Scaffolds

Heterocyclic Scaffold Key Properties Common Applications
Benzo[c] openaccessjournals.commerckmillipore.comresearchgate.netthiadiazole Strong electron-acceptor, lowers LUMO energy levels. polyu.edu.hknih.gov Organic solar cells, OFETs, OLEDs. polyu.edu.hknih.govrsc.org
Thiophene (B33073) Electron-rich donor, good for charge transport. Conjugated polymers, OFETs. nih.gov
Carbazole (B46965) Electron-donating, good thermal and chemical stability. OLEDs, host materials. whiterose.ac.uk

| Pyridine | Nitrogen-containing, basic, can act as a ligand. | Catalysis, pharmaceuticals. |

Table 2: Impact of Functional Groups on Benzo[c] openaccessjournals.commerckmillipore.comresearchgate.netthiadiazole Properties

Functional Group Effect on Electronic Properties Impact on Material Performance
Ethynyl Extends π-conjugation, can lower the band gap. rsc.org Red-shifted absorption, improved photovoltaic efficiency. rsc.org
Fluorine Strong electron-withdrawing, can improve molecular packing. nih.gov Enhanced electron mobility, improved stability. nih.gov

| Cyano | Very strong electron-withdrawing group. nih.gov | Significantly lowers LUMO levels for n-type materials. nih.gov |

Synthetic Methodologies for 4 Ethynylbenzo C 1 2 3 Thiadiazole and Its Analogs

Precursor Synthesis Strategies for Benzo[c]airo.co.innih.govrsc.orgthiadiazole Core Structures

The foundation for synthesizing 4-ethynylbenzo[c] airo.co.innih.govrsc.orgthiadiazole lies in the efficient construction of the benzo[c] airo.co.innih.govrsc.orgthiadiazole (BTD) core. A prevalent method involves the cyclization of 1,2-diaminobenzenes with sulfur-based reagents. For instance, the reaction of ethylenediamine (B42938) with reagents like sulfur monochloride, sulfur dichloride, or sulfur dioxide can yield the parent 1,2,5-thiadiazole (B1195012). chemicalbook.com Similarly, 2,3-diaminobutane reacts with sulfur dichloride (SCl2) to form 3,4-dimethyl-1,2,5-thiadiazole. chemicalbook.com

Another key strategy is the synthesis of halogenated BTD derivatives, which serve as versatile precursors for subsequent cross-coupling reactions. For example, 4,7-dibromobenzo[c] airo.co.innih.govrsc.orgthiadiazole is a common intermediate. nih.gov This compound can be synthesized and then selectively functionalized.

Ethynylation Approaches via Transition Metal-Catalyzed Cross-Coupling Reactions

The introduction of the ethynyl (B1212043) group onto the benzo[c] airo.co.innih.govrsc.orgthiadiazole core is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are particularly prominent in these transformations.

Sonogashira Coupling Protocols for Ethynyl Group Introduction

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org

In the context of synthesizing ethynylbenzo[c] airo.co.innih.govrsc.orgthiadiazole derivatives, a halogenated BTD precursor, such as 4-bromo- or 4-iodo-benzo[c] airo.co.innih.govrsc.orgthiadiazole, is coupled with a terminal alkyne like trimethylsilylacetylene. wikipedia.org The trimethylsilyl (B98337) group acts as a protecting group and can be removed in situ or in a subsequent step. wikipedia.org The reactivity of the aryl halide is crucial, with aryl iodides generally being more reactive than aryl bromides, allowing for selective couplings. wikipedia.org

A variety of palladium catalysts and ligands can be employed, and the choice often depends on the specific substrates and desired reaction conditions. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperatureYieldReference
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)2Dabco--Quantitative nih.gov
Aryl Iodides/BromidesTerminal AlkynesPd(OAc)2---Good to Excellent nih.gov
IodobenzeneTrimethylsilylacetylenePd(PPh3)2Cl2 / CuIDiisopropylamine (B44863)Ethanol25°C- thieme-connect.de

Alternative Palladium-Catalyzed Ethynylation Routes

Beyond the classic Sonogashira reaction, other palladium-catalyzed methods for ethynylation exist. These can include variations in the catalyst system, ligands, and reaction conditions to optimize for specific substrates or to achieve higher efficiency and selectivity. For instance, palladium-catalyzed direct (het)arylation reactions can be used to form C-C bonds, and while often used for aryl-aryl coupling, similar principles can be applied to C-alkyne bond formation. nih.gov

Cyclization Reactions and Ring-Forming Methodologies for Benzo[c]airo.co.innih.govrsc.orgthiadiazole Frameworks

The synthesis of the benzo[c] airo.co.innih.govrsc.orgthiadiazole framework itself is a critical step. A common and effective method is the cyclization of ortho-substituted anilines. For instance, the reaction of 1,2-diamines with thionyl chloride is a well-established route to form the 1,2,5-thiadiazole ring. chemicalbook.com

Another approach involves the intramolecular cyclization of ortho-halothioureas, which can be catalyzed by transition metals like copper(I) or palladium(II). mdpi.com Furthermore, the condensation of 2-aminothiophenol (B119425) with various reagents like aldehydes, ketones, or acids can also lead to the formation of benzothiazole (B30560) derivatives, which are structurally related to benzothiadiazoles. mdpi.combohrium.com

Direct Ethynylation Strategies for Aromatic Systems

Direct C-H bond functionalization represents a more atom-economical approach to synthesis. rsc.org In this context, direct ethynylation involves the coupling of a C-H bond on the aromatic ring directly with an alkyne. While challenging, methods for the palladium-catalyzed direct ethynylation of C(sp3)-H bonds in aliphatic carboxylic acid derivatives have been developed, suggesting the potential for similar transformations on aromatic C(sp2)-H bonds. nih.govacs.org These reactions, if successfully applied to benzo[c] airo.co.innih.govrsc.orgthiadiazole, would offer a more streamlined synthetic route by avoiding the pre-functionalization (e.g., halogenation) of the aromatic ring.

Green Chemistry Principles in the Synthesis of Ethynylbenzo[c]airo.co.innih.govrsc.orgthiadiazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. airo.co.in In the synthesis of benzothiadiazole derivatives, this includes the use of renewable resources, non-toxic solvents like water and ethanol, and energy-efficient methods such as microwave-assisted reactions. airo.co.in

Direct C-H arylation is considered a greener alternative to traditional cross-coupling reactions as it reduces waste, uses less hazardous chemicals, improves atom economy, and minimizes derivatization steps. rsc.org The development of recoverable catalysts and the use of sustainable solvents and non-conventional energy sources are key areas of research in making these syntheses more environmentally friendly. rsc.org

Reactivity and Strategic Derivatization of 4 Ethynylbenzo C 1 2 3 Thiadiazole

Chemical Transformations Involving the Ethynyl (B1212043) Moiety

The ethynyl group of 4-Ethynylbenzo[c] chemicalbook.comnih.govthiadiazole serves as a versatile handle for a variety of chemical transformations, enabling the construction of complex and extended π-conjugated systems.

Further Cross-Coupling Reactions for Extended Conjugation

The terminal alkyne readily participates in cross-coupling reactions, most notably the Sonogashira coupling, to extend the π-conjugation of the molecule. nih.gov This reaction is a powerful tool for creating a diverse range of derivatives with tailored electronic and optical properties. The product yield in these reactions is highly sensitive to the specific conditions, including the choice of solvent, base, catalyst, and temperature. nih.gov For instance, coupling with halo-1,2,4-thiadiazoles has been achieved using a PdCl2(PPh3)2/CuI catalyst system in toluene (B28343) with diisopropylamine (B44863) (DIPA) as the base. nih.gov In other cases, a combination of DMF, K3PO4, and Pd[P(t-Bu)3]2/CuI at elevated temperatures has proven more efficient. nih.gov

These cross-coupling strategies have been successfully employed to synthesize donor-acceptor type molecules. For example, the coupling of 4,7-dibromobenzo[c] chemicalbook.comnih.govthiadiazole with various aryl and heteroaryl boronic esters via Suzuki-Miyaura cross-coupling has been reported. nih.gov Similarly, Stille cross-coupling reactions with organotin reagents have been utilized to introduce aryl and heteroaryl groups. nih.gov These reactions pave the way for the development of materials for applications in organic electronics and photonics. researchgate.net

Table 1: Examples of Cross-Coupling Reactions
Reactant 1Reactant 2Coupling TypeCatalyst SystemProductApplication
4-Ethynylbenzo[c] chemicalbook.comnih.govthiadiazole3,5-Dihalo-1,2,4-thiadiazoleSonogashiraPdCl2(PPh3)2/CuIAlkyne-linked thiadiazole hybridAnticancer agents nih.gov
4,7-Dibromobenzo[c] chemicalbook.comnih.govthiadiazoleAryl/Heteroaryl boronic estersSuzuki-MiyauraNot SpecifiedArylated/Heteroarylated benzothiadiazoleOrganic electronics nih.gov
4,7-Dibromobenzo[c] chemicalbook.comnih.govthiadiazoleAryl/Heteroaryl tributylstannanesStilleNot SpecifiedArylated/Heteroarylated benzothiadiazoleOrganic electronics nih.gov
(E)-4-(2-(7-bromobenzo[c] chemicalbook.comnih.govthiadiazol-4-yl)vinyl)-N,N-diphenylanilineZinc cyanideCyanationPd(PPh3)4(E)-7-(4-(diphenylamino)styryl)benzo[c] chemicalbook.comnih.govthiadiazole-4-carbonitrileNear-infrared emitters mdpi.com

Click Chemistry Applications of the Ethynyl Group

The terminal alkyne of 4-Ethynylbenzo[c] chemicalbook.comnih.govthiadiazole is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and reliable method for constructing 1,2,3-triazole rings, which are stable and can act as linkers in more complex molecular architectures. nih.govnih.gov The resulting triazole-containing compounds have shown promise in various fields, including medicinal chemistry for the development of anticancer agents. nih.govnih.gov The strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for these transformations. arkat-usa.org

The versatility of click chemistry allows for the facile introduction of a wide array of functional groups and molecular fragments onto the benzothiadiazole scaffold. This modular approach is particularly valuable for creating libraries of compounds for screening in drug discovery and materials science. nih.gov

Hydrosilylation and Other Addition Reactions

While less explored for this specific compound, the ethynyl group is generally susceptible to a variety of addition reactions. Hydrosilylation, the addition of a silicon-hydrogen bond across the alkyne, would yield vinylsilanes. These products can serve as versatile intermediates for further functionalization. Other potential addition reactions include hydrogenation to the corresponding alkene or alkane, and halogenation to form dihaloalkenes. The specific outcomes of these reactions would depend on the chosen reagents and reaction conditions.

Functionalization of the Benzo[c]chemicalbook.comnih.govbenchchem.comthiadiazole Ring System

The benzothiadiazole ring, being electron-deficient, exhibits distinct reactivity patterns that allow for its strategic functionalization.

Electrophilic Aromatic Substitution Reactions

The electron-deficient nature of the benzo[c] chemicalbook.comnih.govthiadiazole ring generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). chemicalbook.comresearchgate.net However, the presence of activating groups on the benzene ring can facilitate such reactions. researchgate.net Theoretical studies and experimental evidence for related benzofused heterocycles suggest that electrophilic attack, when it occurs, is most likely to happen at the C-4 or C-7 positions of the benzene ring, as these positions have a higher electron density compared to the carbon atoms of the thiadiazole ring. pixel-online.net For instance, bromination of benzo[1,2-d:4,5-d′]bis( chemicalbook.comnih.govarjonline.orgthiadiazole) has been shown to selectively occur at the 4-position. mdpi.com

Nucleophilic Attack Pathways and Ring Functionalization

The electron-deficient character of the benzo[c] chemicalbook.comnih.govthiadiazole ring makes it susceptible to nucleophilic attack. chemicalbook.comnih.gov This is particularly true for positions on the benzene ring that are activated by the electron-withdrawing thiadiazole moiety. Nucleophilic aromatic substitution (SNAr) reactions are a key method for functionalizing this ring system. For example, halogenated derivatives of benzothiadiazoles readily undergo substitution with various nucleophiles. nih.gov

Studies on 4-bromobenzo[1,2-d:4,5-d′]bis( chemicalbook.comnih.govarjonline.orgthiadiazole) have shown that it can undergo nucleophilic substitution with amines, although it is resistant to O-nucleophiles like water and alcohols. nih.gov The reactivity in these SNAr reactions is influenced by the solvent and temperature. nih.gov Furthermore, direct C-H functionalization of the benzothiadiazole ring can be achieved using organometallic reagents. For instance, benzo[c] chemicalbook.comnih.govthiadiazole can be magnesiated at the 4-position, and the resulting organometallic intermediate can then be used in cross-coupling reactions. sci-hub.se

Table 2: Reactivity of the Benzo[c] chemicalbook.comnih.govthiadiazole Ring
Reaction TypePosition of AttackReagents/ConditionsProduct
Electrophilic Aromatic SubstitutionC-4 or C-7Brominating agents (e.g., NBS, Br2)Halogenated benzothiadiazole mdpi.com
Nucleophilic Aromatic SubstitutionActivated positions (e.g., C-4, C-7)Amines, other nucleophilesSubstituted benzothiadiazole nih.gov
Direct C-H FunctionalizationC-4Organometallic reagents (e.g., TMP2Mg·2LiCl)4-functionalized benzothiadiazole sci-hub.se

Regioselective Derivatization Strategies

The derivatization of the 4-ethynylbenzo[c] nih.govnih.govmdpi.comthiadiazole scaffold can be approached by targeting either the benzothiadiazole (BTD) core or the reactive ethynyl group. Regioselective functionalization of the BTD benzenoid ring is crucial for synthesizing asymmetrically substituted derivatives and complex molecular architectures. Direct C-H functionalization has emerged as a powerful tool, often overcoming the limitations of traditional methods that require harsh conditions or de novo synthesis. nih.gov

One prominent strategy involves the direct, regioselective metalation of the BTD core. For instance, benzo[c] nih.govnih.govmdpi.comthiadiazole can be readily magnesiated at the C4 position using TMP₂Mg·2LiCl. sci-hub.se This organometallic intermediate can then undergo various transformations, such as Negishi cross-coupling reactions with aryl halides to introduce new substituents at a specific location. sci-hub.se Another advanced method is the iridium-catalyzed C-H borylation, which allows for the regioselective installation of boryl groups at the C4, C5, C6, and C7 positions, creating versatile building blocks for further derivatization. nih.gov

The ethynyl group at the C4 position is a highly versatile functional handle for a wide array of chemical transformations. Its terminal alkyne proton can be deprotonated to form a potent nucleophile, or the entire group can participate in powerful coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly significant. In this reaction, the terminal alkyne of 4-ethynylbenzo[c] nih.govnih.govmdpi.comthiadiazole can be coupled with various aryl or vinyl halides to form new C-C bonds, a foundational method for constructing conjugated systems. rsc.org This approach has been utilized to synthesize a range of arylalkynyl-BTD derivatives. rsc.org

Furthermore, the ethynyl group is an ideal substrate for cycloaddition reactions, most notably the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), often referred to as "click chemistry." This reaction provides an efficient and highly regioselective pathway to 1,2,3-triazoles, enabling the linkage of the BTD unit to other molecular fragments with high yields and functional group tolerance.

The table below summarizes key regioselective derivatization strategies applicable to the 4-ethynylbenzo[c] nih.govnih.govmdpi.comthiadiazole scaffold.

Target Site Reaction Type Reagents/Catalysts Product Type Reference
BTD Ring (C7-H)Direct MetalationTMP₂Mg·2LiCl7-functionalized BTD sci-hub.se
BTD Ring (C-H)C-H BorylationIr-catalystBorylated BTD nih.gov
BTD Ring (C-Br)CyanationZn(CN)₂, Pd(PPh₃)₄Cyano-BTD derivative mdpi.com
Ethynyl GroupSonogashira CouplingAryl Halide, Pd/Cu catalystAryl-substituted Alkyne rsc.org
Ethynyl GroupAzide-Alkyne CycloadditionOrganic Azide, Cu(I) catalyst1,2,3-TriazoleN/A
Ethynyl GroupHydrationH₂O, Acid/Hg²⁺ catalystAcetyl-BTD (Ketone)N/A

Polymerization Reactions Incorporating 4-Ethynylbenzo[c]nih.govnih.govmdpi.comthiadiazole Monomers

Synthesis of Conjugated Polymers via Controlled Polymerization Techniques

The benzo[c] nih.govnih.govmdpi.comthiadiazole (BTD) unit is a privileged electron-accepting building block in the design of donor-acceptor (D-A) conjugated polymers for applications in organic electronics. nih.govresearchgate.net These materials are central to the development of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.govrsc.org The synthesis of these polymers is most commonly achieved through controlled, metal-catalyzed cross-coupling reactions.

The Stille cross-coupling reaction is a widely employed method, typically involving the polymerization of a distannylated monomer with a dihalogenated comonomer, catalyzed by a palladium complex. nih.govwhiterose.ac.uk Numerous high-performance polymers have been synthesized by coupling 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c] nih.govnih.govmdpi.comthiadiazole with various electron-donating comonomers. nih.govwhiterose.ac.uk This highlights the robustness of the BTD core in palladium-catalyzed polymerization conditions.

While Stille coupling relies on halo- and stannyl-derivatives, the presence of an ethynyl group on the 4-ethynylbenzo[c] nih.govnih.govmdpi.comthiadiazole monomer opens pathways to other classes of conjugated polymers, namely poly(arylene ethynylene)s (PAEs). The Sonogashira coupling reaction is the primary method for synthesizing PAEs. In this context, a dihaloaromatic monomer would be copolymerized with a diethynyl comonomer. A bifunctionalized monomer such as 4,7-diethynylbenzo[c] nih.govnih.govmdpi.comthiadiazole could be directly copolymerized with a dihalogenated donor unit to yield a D-A polymer with alternating arylene and ethynylene linkages. bldpharm.com This approach allows for fine-tuning of the polymer backbone, influencing its electronic and optical properties.

Homopolymerization of 4-ethynylbenzo[c] nih.govnih.govmdpi.comthiadiazole can also be envisioned through alkyne-specific polymerization methods like Glaser coupling, which involves the oxidative coupling of terminal alkynes.

The table below presents examples of conjugated polymers containing the BTD moiety, synthesized via controlled polymerization techniques.

Polymer Name/Acronym Monomers Polymerization Method Reference
PBIBDF-TBTBIBDF, 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c] nih.govnih.govmdpi.comthiadiazoleStille Coupling nih.gov
PT-Tz-DTBTPT-Tz, 4,7-dithien-5-yl-2,1,3-benzodiathiazoleStille Coupling rsc.org
PPEH-DTBT-8PEH, 5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2yl) benzo[c] nih.govnih.govmdpi.com thiadiazoleStille Coupling whiterose.ac.uk
PTOBDTDTBTPTOBDT, 4,7-bis(thiophen-2-yl)benzo[c] nih.govnih.govmdpi.comthiadiazoleStille Coupling nih.gov
P1 (Carbazole-BBT)Carbazole (B46965) derivative, 5,5′-bibenzo[c] nih.govnih.govmdpi.comthiadiazole derivativeStille Coupling researchgate.net

Formation of Oligomeric Architectures

While high molecular weight polymers are essential for forming bulk heterojunction films in devices, well-defined oligomers are of significant interest for fundamental structure-property relationship studies and as model compounds for their polymeric analogues. dntb.gov.ua The synthesis of oligomeric architectures from 4-ethynylbenzo[c] nih.govnih.govmdpi.comthiadiazole requires precise control over the reaction stoichiometry and conditions to prevent runaway polymerization.

Palladium-catalyzed coupling reactions, the same tools used for polymerization, can be adapted for the stepwise synthesis of oligomers. By using a protecting group on one end of a monomer or by carefully controlling the stoichiometry of the reacting partners in a coupling reaction, the chain growth can be limited. For example, an iterative Sonogashira coupling approach can be employed. This involves coupling 4-ethynylbenzo[c] nih.govnih.govmdpi.comthiadiazole with a halo-aromatic that has a protected functional group. After the initial coupling, the protecting group is removed, revealing a new reactive site for the next coupling step. This process can be repeated to build an oligomer of a specific length and sequence.

Research has demonstrated the synthesis of heterocyclic oligomers based on related, more complex thiadiazole cores like benzo[1,2-c;4,5-c']bis nih.govnih.govmdpi.comthiadiazole (BBT). researchgate.net These syntheses were achieved in high yields over several steps, utilizing palladium-catalyzed coupling reactions to construct the oligomeric backbone from readily available starting materials. researchgate.net This approach offers a pathway to low bandgap materials where the conjugation length is precisely controlled, which is more challenging to achieve in conventional polymerization. researchgate.net

Introduction of Other Functional Groups via Derivatization Techniques

Silylation Strategies for Spectroscopic Characterization and Protection

The terminal alkyne of 4-ethynylbenzo[c] nih.govnih.govmdpi.comthiadiazole is acidic and can be readily silylated. This reaction serves two primary purposes: protection of the reactive C-H bond and enhancement of solubility and processability. Silylation is a common strategy in multi-step organic synthesis to prevent the terminal alkyne from undergoing unwanted reactions (e.g., oxidation, dimerization, or acting as a nucleophile) while other parts of the molecule are being modified. synarchive.com

The most common silylating agent for this purpose is chlorotrimethylsilane (B32843) (TMS-Cl). The reaction typically proceeds by first deprotonating the alkyne with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form the corresponding acetylide. The subsequent addition of TMS-Cl yields the trimethylsilyl-protected alkyne. Other silyl (B83357) groups, such as triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS), can also be used to provide greater steric bulk or different stability profiles. synarchive.com

The silyl group can be cleanly removed when desired, typically by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by mild acid or base hydrolysis, regenerating the terminal alkyne for further reactions.

Silylation is also a valuable tool for spectroscopic characterization. The introduction of a silyl group, particularly TMS, provides distinct signals in NMR spectra. For instance, the nine equivalent protons of the TMS group appear as a sharp singlet around 0.2 ppm in the ¹H NMR spectrum, which is a clear diagnostic marker for the presence of the protected alkyne. Similarly, characteristic signals appear in ¹³C and ²⁹Si NMR, which can be used to confirm the structure and purity of the compound. researchgate.net

Alkylation and Acylation Methods for Modified Properties

The nucleophilic acetylide generated from the deprotonation of 4-ethynylbenzo[c] nih.govnih.govmdpi.comthiadiazole is a versatile intermediate for introducing alkyl and acyl groups, leading to the formation of internal alkynes and ynones, respectively. These modifications can significantly alter the electronic properties, steric profile, and reactivity of the molecule.

Alkylation: The reaction of the lithium or sodium acetylide of 4-ethynylbenzo[c] nih.govnih.govmdpi.comthiadiazole with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) results in the formation of a new carbon-carbon bond, a process known as C-alkylation. This converts the terminal alkyne to an internal one, which can impact the molecule's packing in the solid state and its conjugation pathway. N-alkylation of related heterocyclic systems has been shown to be an effective strategy for enhancing the solubility of resulting polymers, a principle that could be applied here to modify physical properties. nih.gov

Acylation: Similarly, the acetylide can react with acylating agents like acyl chlorides or anhydrides. This reaction, often catalyzed by copper salts, yields an ynone—a ketone conjugated with an alkyne. sci-hub.se This introduces a powerful electron-withdrawing group directly conjugated with the BTD core, which can substantially lower the LUMO energy level of the molecule and influence its charge-transfer characteristics. A Cu-catalyzed acylation has been successfully performed on the BTD ring itself, demonstrating the compatibility of the scaffold with these reaction conditions. sci-hub.se

These derivatization techniques provide a toolbox for tuning the properties of the 4-ethynylbenzo[c] nih.govnih.govmdpi.comthiadiazole building block for specific applications in materials science and medicinal chemistry. nih.govnih.gov

The table below summarizes alkylation and acylation methods.

Reaction Type Reagents Functional Group Introduced Resulting Structure Reference
C-Alkylation1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X)Alkyl GroupInternal Alkyne nih.gov (by analogy)
C-Acylation1. Strong Base (e.g., n-BuLi) 2. Acyl Chloride (RCOCl)Acyl GroupYnone sci-hub.se (by analogy)
N-AlkylationAlkyl Halide, BaseAlkyl Group (on N-heterocycles)N-alkylated derivative nih.gov

Selanylation Reactions for Chalcogen-Containing Analogs

The strategic replacement of sulfur with selenium in the benzo[c] researchgate.netdaneshyari.comrsc.orgthiadiazole framework is a key method for producing novel chalcogen-containing analogs. This transformation allows for the fine-tuning of the electronic and photophysical properties of the resulting compounds. While direct selanylation of the ethynyl group on 4-ethynylbenzo[c] researchgate.netdaneshyari.comrsc.orgthiadiazole is not widely documented, a notable strategy involves the direct conversion of the 1,2,5-thiadiazole (B1195012) ring into a 1,2,5-selenadiazole ring.

Research has demonstrated that fused 1,2,5-thiadiazoles can be directly converted into their corresponding 1,2,5-selenadiazole analogs through a chalcogen exchange reaction. daneshyari.com This transformation is typically achieved by heating the thiadiazole derivative with selenium dioxide (SeO2). daneshyari.com The choice of solvent is critical to the success of this reaction. While refluxing in various organic solvents such as chloroform, benzene, THF, ethanol, or 1,4-dioxane (B91453) results in no reaction, performing the reaction in dimethylformamide (DMF) at temperatures between 80–100 °C leads to the successful formation of the desired selenadiazole. daneshyari.com This process involves the direct replacement of the sulfur atom in the heterocyclic ring with a selenium atom, yielding the chalcogen-containing analog. daneshyari.com For instance, the reaction of 1,2,5-thiadiazoles fused with electron-acceptor heterocycles in DMF with SeO2 results in good yields of the corresponding 1,2,5-selenadiazoles. daneshyari.com

This method provides a direct pathway to benzo[c] researchgate.netdaneshyari.comrsc.orgselenadiazole derivatives from more readily available benzo[c] researchgate.netdaneshyari.comrsc.orgthiadiazole precursors.

Table 1: General Conditions for the Conversion of Fused 1,2,5-Thiadiazoles to 1,2,5-Selenadiazoles

Starting MaterialReagentSolventTemperature (°C)ProductReference
Fused 1,2,5-ThiadiazoleSeO2DMF80–100Fused 1,2,5-Selenadiazole daneshyari.com

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Ethynylbenzo C 1 2 3 Thiadiazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of organic molecules, including 4-ethynylbenzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole systems. By analyzing the chemical shifts, coupling constants, and correlations, a detailed assignment of all proton and carbon signals can be achieved.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in the molecule. For derivatives of benzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole, the aromatic protons typically resonate in the downfield region, influenced by the electron-withdrawing nature of the thiadiazole ring.

For instance, in 4-phenylbenzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole, the proton signals of the benzothiadiazole core appear as multiplets in the aromatic region. sci-hub.se Similarly, the ¹H NMR spectrum of (E)-7-(4-(diphenylamino)styryl)benzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole-4-carbonitrile displays characteristic signals for the benzene (B151609) ring protons and a doublet for the ethylene (B1197577) fragment proton at 8.02 ppm. mdpi.com The large coupling constant of 16.3 Hz for the ethylene protons is indicative of an E-isomer configuration. mdpi.com

In a related compound, 4,7-dithien-2-yl-benzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole-N-2-ethylhexyl-5,6-imide, the protons on the thiophene (B33073) and phenyl rings, as well as those on the ethylhexyl chain, are clearly resolved in the ¹H NMR spectrum. rsc.org

Table 1: Selected ¹H NMR Data for Benzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity Reference
4-Phenylbenzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole CDCl₃ 8.10 (dd, J = 7.1, 0.9 Hz, 1H), 7.97 (dd, J = 8.7, 1.0 Hz, 1H), 7.34 (dd, J = 8.8, 7.1 Hz, 1H) sci-hub.se
(E)-7-(4-(Diphenylamino)styryl)benzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole-4-carbonitrile DMSO-d₆ 8.02 (d, J = 16.3 Hz, 1H), 7.96 (d, J = 7.5 Hz, 1H), 7.64 (d, J = 7.5 Hz, 1H), 7.52–7.46 (m, 3H), 7.30–7.22 (m, 4H), 7.15–7.02 (m, 8H) mdpi.com

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. In benzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole derivatives, the carbons of the thiadiazole ring are typically observed at lower field due to the influence of the nitrogen and sulfur heteroatoms.

For example, the ¹³C NMR spectrum of 4-phenylbenzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole shows signals for the benzothiadiazole core at approximately 155.7, 152.9, 139.0, 130.5, and 121.7 ppm. sci-hub.se In the case of (E)-7-(4-(diphenylamino)styryl)benzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole-4-carbonitrile, the carbon signals are spread over a wide range from approximately 102.4 to 153.8 ppm, reflecting the diverse chemical environments of the carbon atoms in this extended π-system. mdpi.com

Table 2: Selected ¹³C NMR Data for Benzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole Derivatives

Compound Solvent Chemical Shift (δ, ppm) Reference
4-Phenylbenzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole CDCl₃ 155.7, 152.9, 139.0, 130.5, 121.7, 87.2 sci-hub.se
(E)-7-(4-(Diphenylamino)styryl)benzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole-4-carbonitrile DMSO-d₆ 153.8, 152.6, 149.1, 147.1, 137.4, 136.5, 136.1, 129.0, 129.5, 128.5, 125.2, 124.2, 123.8, 122.4, 120.9, 116.0, 102.4 mdpi.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within a molecule, helping to establish connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the molecular framework, especially for quaternary carbons and establishing connections across heteroatoms.

For complex derivatives of benzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole, a combination of these 2D NMR experiments would be essential for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. These methods are particularly useful for identifying characteristic functional groups.

Infrared (IR) Absorption Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The ethynyl (B1212043) group (C≡C-H) in 4-ethynylbenzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole would be expected to show a characteristic sharp absorption band for the C≡C stretch, typically in the range of 2100-2260 cm⁻¹, and a C-H stretching vibration around 3300 cm⁻¹.

In related benzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole derivatives, other characteristic IR absorption bands are observed. For example, in (E)-7-(4-(diphenylamino)styryl)benzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole-4-carbonitrile, a strong signal for the cyano group (C≡N) is observed at 2219 cm⁻¹. mdpi.com For a series of benzo[1,2-c;4,5-cʹ]bis rsc.orgmdpi.comsci-hub.sethiadiazole-porphyrin hybrids, the C≡C stretching vibrations are clearly identified in their Fourier-transform infrared spectra. researchgate.net

Table 3: Selected FT-IR Data for Benzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole Derivatives

Compound Medium Characteristic Absorption Bands (cm⁻¹) Reference
(E)-7-(4-(Diphenylamino)styryl)benzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole-4-carbonitrile Not specified 2219 (C≡N) mdpi.com
4,7-Dibromo-5,5'-bibenzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole derivative KBr pellet 3084, 3056, 3017, 1791, 1613, 1508, 1459, 1431, 1315, 1230, 1156, 921, 904, 889, 850, 814, 587, 528, 410 rsc.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C≡C stretching vibration of the ethynyl group is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic tool.

A study on benzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole donor-acceptor dyes utilized Raman and resonance Raman spectroscopies to investigate their electronic and structural properties. nih.gov While specific Raman data for 4-ethynylbenzo[c] rsc.orgmdpi.comsci-hub.sethiadiazole is not detailed in the provided search results, the technique's utility in characterizing the vibrational modes of the benzothiadiazole core and its substituents is well-established. For instance, in the study of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), Raman spectroscopy was used to investigate its tautomeric forms. rsc.org This highlights the potential of Raman spectroscopy to provide detailed structural insights into related heterocyclic systems.

Electronic Absorption and Emission Spectroscopies

Electronic absorption and emission spectroscopies are powerful tools for probing the electronic structure and photophysical behavior of 4-ethynylbenzo[c] researchgate.netnih.govresearchgate.netthiadiazole systems. The electron-deficient nature of the benzo[c] researchgate.netnih.govresearchgate.netthiadiazole (BTD) core, combined with the π-conjugating ethynyl group, gives rise to unique optical properties.

UV-Vis absorption spectroscopy reveals the electronic transitions within a molecule. For derivatives of benzo[c] researchgate.netnih.govresearchgate.netthiadiazole, the spectra are typically characterized by absorption bands corresponding to π-π* and intramolecular charge transfer (ICT) transitions. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.

The introduction of an ethynyl group, a known π-spacer, can extend the conjugation of the system, often leading to a red-shift (bathochromic shift) in the absorption maxima. rsc.org For instance, in donor-acceptor systems incorporating the BTD motif, the absorption spectrum may show distinct bands. One in the UV region is associated with π-π* transitions of the conjugated system, while a broader band in the visible range is attributed to ICT between the donor and the BTD acceptor. mdpi.com In a study of (E)-7-(4-(diphenylamino)styryl)benzo[c] researchgate.netnih.govresearchgate.netthiadiazole-4-carbonitrile, the absorption spectrum in dichloromethane (B109758) (DCM) showed a maximum at 327 nm (π-π*) and a broad ICT band at 501 nm. mdpi.com

The solvent polarity can also influence the electronic absorption spectra. While some BTD derivatives show little dependence of their absorption spectra on solvent polarity, others exhibit solvatochromism, indicating a change in the electronic distribution upon excitation. mdpi.com

Table 1: UV-Vis Absorption Data for Selected Benzo[c] researchgate.netnih.govresearchgate.netthiadiazole Derivatives

CompoundSolventλmax (nm)Transition Type
(E)-7-(4-(diphenylamino)styryl)benzo[c] researchgate.netnih.govresearchgate.netthiadiazole-4-carbonitrileDichloromethane327, 501π-π*, ICT
4-Bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govrsc.orgthiadiazole)Dichloromethane240Not specified
Tris(1,2,5-thiadiazolo)subporphyrazinatoboron(III) chlorideDichloromethane538Q-band

This table is generated based on available data for representative BTD derivatives to illustrate typical absorption characteristics.

Fluorescence and luminescence spectroscopy provide insights into the de-excitation pathways of electronically excited molecules. Benzo[c] researchgate.netnih.govresearchgate.netthiadiazole derivatives are known for their fluorescent properties, which are highly tunable by modifying their chemical structure. nih.gov These compounds often exhibit high photostability, large Stokes shifts, and solvatochromic properties. nih.gov

The introduction of ethynyl groups into the BTD core, particularly in 4,7-diethynyl-2,1,3-benzothiadiazoles, can lead to high fluorescence quantum yields. researchgate.net The photophysical properties, including fluorescence emission, are influenced by factors such as solvent polarity and the nature of substituents. rsc.org For example, in some donor-acceptor BTD systems, a positive solvatochromic effect is observed, where the emission wavelength red-shifts with increasing solvent polarity. mdpi.com This is indicative of a more polar excited state compared to the ground state.

Time-resolved fluorescence measurements can elucidate the dynamics of the excited state processes. For some BTD derivatives, these studies have revealed internal charge transfer assisted by planarization of the molecule on a picosecond timescale. rsc.org In the solid state, restricted molecular motion can lead to enhanced fluorescence quantum yields, as non-radiative decay pathways are suppressed. rsc.org For example, the fluorescence quantum yield of 4,7-dithien-2-yl-2,1,3-benzothiadiazole was found to be as high as 90% in a polymethyl methacrylate (B99206) matrix. rsc.org

Some BTD derivatives exhibit aggregation-induced emission (AIE), where they are weakly emissive in solution but become highly fluorescent in the aggregated or solid state. nih.gov This phenomenon is often associated with a non-planar molecular geometry that restricts intramolecular rotations in the solid state, thus promoting radiative decay. nih.gov

Table 2: Photophysical Data for Selected Benzo[c] researchgate.netnih.govresearchgate.netthiadiazole Derivatives

CompoundSolvent/MatrixExcitation λ (nm)Emission λ (nm)Stokes Shift (nm)Quantum Yield (ΦF)
(E)-7-(4-(diphenylamino)styryl)benzo[c] researchgate.netnih.govresearchgate.netthiadiazole-4-carbonitrileDichloromethane~501729228Not Reported
4,7-dithien-2-yl-2,1,3-benzothiadiazolePolymethyl methacrylateNot ReportedNot ReportedNot Reported90%
8,8'-(benzo[c] researchgate.netnih.govresearchgate.netthiadiazole-4,7-diyl)bis(quinolin-4-ol)Solid StateNot Reported512Not ReportedNot Reported

This table is generated based on available data for representative BTD derivatives to illustrate typical photophysical properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of 4-ethynylbenzo[c] researchgate.netnih.govresearchgate.netthiadiazole systems, providing precise molecular weight determination and valuable structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. It provides a highly accurate mass measurement of the molecular ion, which can be used to deduce the molecular formula. mdpi.commdpi.com Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analyte molecules. mdpi.commdpi.com For instance, the structure of (E)-7-(4-(diphenylamino)styryl)benzo[c] researchgate.netnih.govresearchgate.netthiadiazole-4-carbonitrile was confirmed by HRMS, which supported its molecular formula. mdpi.com Similarly, the molecular formula of 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govrsc.orgthiadiazole) was verified through HRMS analysis. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures and connectivity.

While specific tandem mass spectrometry studies on 4-ethynylbenzo[c] researchgate.netnih.govresearchgate.netthiadiazole are not widely available, studies on related benzothiadiazole and other heterocyclic derivatives demonstrate the utility of this technique. nih.govnih.gov The fragmentation pathways are often dependent on the ionization method and the structure of the molecule. For example, in ESI-MS/MS, fragmentation can be induced by collision-induced dissociation (CID) or electron-activated dissociation (EAD). nih.gov The resulting fragment ions can be diagnostic for specific functional groups or structural motifs within the molecule. For instance, studies on 2-aroylbenzofuran derivatives have shown that characteristic fragment ions can be used to identify substituents and their positions on the aromatic rings. nih.gov The fragmentation of isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles has also been studied, showing that MS/MS can be used to differentiate between isomers. nih.gov

X-ray Diffraction Techniques for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions. For benzo[c] researchgate.netnih.govresearchgate.netthiadiazole derivatives, single-crystal X-ray diffraction can reveal the planarity of the molecule, the conformation of substituents, and how the molecules pack in the crystal lattice. rsc.orgmdpi.com

For example, X-ray diffraction analysis of a single crystal of 4,7-dithien-2-yl-2,1,3-benzothiadiazole confirmed the presence of an orientational disorder of the thiophene rings. rsc.org In another study, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one provided unambiguous proof of its molecular structure. mdpi.com The solid-state packing and intermolecular interactions observed through X-ray diffraction can be correlated with the material's bulk properties, such as its fluorescence characteristics. For instance, strong molecular packing observed through X-ray analysis can sometimes lead to quenching of photoluminescence emission. rsc.org

Single-Crystal X-ray Diffraction for Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, collectively defining the molecular conformation. Furthermore, SC-XRD elucidates the packing of molecules in the crystal lattice, revealing crucial intermolecular interactions such as hydrogen bonds and π-π stacking, which govern the bulk properties of the material. researchgate.netmdpi.comjyu.fibeilstein-journals.orgmdpi.comnih.govbeilstein-journals.org

For 4-Ethynylbenzo[c] aip.orgresearchgate.netnih.govthiadiazole, an SC-XRD analysis would be expected to confirm the planarity of the fused benzo[c] aip.orgresearchgate.netnih.govthiadiazole ring system. nih.gov The ethynyl (–C≡CH) group attached at the 4-position would exhibit a linear geometry. The crystal packing would likely be influenced by a combination of weak intermolecular forces. These could include π-π stacking interactions between the aromatic benzothiadiazole cores of adjacent molecules and potential C-H···N hydrogen bonds involving the acidic acetylenic proton and the nitrogen atoms of the thiadiazole ring. The analysis of crystal structures of related substituted benzo[c] aip.orgresearchgate.netnih.govthiadiazole compounds reveals conformational flexibility, with dihedral angles between the central ring and substituent groups varying significantly. nih.gov

Interactive Table 1: Representative Single-Crystal X-ray Diffraction Data for 4-Ethynylbenzo[c] aip.orgresearchgate.netnih.govthiadiazole. This table presents hypothetical, yet plausible, crystallographic data based on known values for structurally related compounds.

ParameterHypothetical Value
Chemical FormulaC₈H₄N₂S
Formula Weight160.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.0
c (Å)14.0
β (°)95.0
Volume (ų)711.0
Z (molecules/unit cell)4

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an essential and rapid technique for the characterization of polycrystalline materials. units.it Unlike SC-XRD, which requires a single, high-quality crystal, PXRD is performed on a bulk sample composed of many small crystallites. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, enabling phase identification, assessment of sample purity, and analysis of crystallinity. units.itrsc.orgindexacademicdocs.org

In the context of synthesizing 4-Ethynylbenzo[c] aip.orgresearchgate.netnih.govthiadiazole, PXRD would be a primary tool for verifying the formation of the desired crystalline solid. aip.org The pattern would consist of a series of diffraction peaks at characteristic scattering angles (2θ), the positions and intensities of which are determined by the crystal lattice structure. units.it This technique is crucial for identifying different polymorphic forms (i.e., different crystal structures of the same compound), which can exhibit distinct physical and electronic properties. The presence of broad, diffuse scattering in the background of the pattern would indicate the presence of amorphous content, while sharp peaks are characteristic of a well-ordered crystalline material. researchgate.net For organic electronic materials, PXRD is vital for quality control and for correlating the crystalline structure with device performance. aip.orgresearchgate.net

Interactive Table 2: Illustrative Powder X-ray Diffraction Peak List for a Crystalline Phase of 4-Ethynylbenzo[c] aip.orgresearchgate.netnih.govthiadiazole.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
12.57.0885
15.85.6140
20.24.3960
25.23.53100
28.13.1770

Advanced Spectroscopic Techniques for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local electronic structure and geometric environment of a selected atomic species within a material. nih.govarizona.edu The technique involves tuning the energy of an X-ray beam through an absorption edge of a core electron (e.g., the K-edge for 1s electrons). The fine structure near this edge, known as X-ray Absorption Near-Edge Structure (XANES), is particularly sensitive to the oxidation state, coordination chemistry, and orbital hybridization of the absorbing atom. arizona.edunih.govrsc.org

For 4-Ethynylbenzo[c] aip.orgresearchgate.netnih.govthiadiazole, XANES studies at the Sulfur (S) and Nitrogen (N) K-edges would be highly informative.

Sulfur K-edge XANES: The position and features of the S K-edge (~2472 eV) are directly related to the oxidation state and covalency of the sulfur atom. arizona.edu The spectrum would allow for a precise characterization of the S environment within the thiadiazole ring, providing insights into the S-N bonding. researchgate.netnih.gov

Nitrogen K-edge XANES: The N K-edge spectra would probe transitions from the N 1s core level to unoccupied molecular orbitals. nih.gov Distinct peaks corresponding to transitions into π* and σ* orbitals would be observed. The energies and intensities of these features would map the unoccupied density of states of nitrogen character, providing a detailed picture of the electronic structure of the benzothiadiazole core. rsc.org

Interactive Table 3: Representative XANES Peak Assignments for 4-Ethynylbenzo[c] aip.orgresearchgate.netnih.govthiadiazole.

EdgeEnergy (eV)Assignment
N K-edge~400-4021s → π* (N=S bonds)
N K-edge>4051s → σ* (N-C, N-S bonds)
S K-edge~24731s → LUMO (S-N antibonding orbitals)
S K-edge>24751s → σ* (S-N, S-C antibonding orbitals)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique with unparalleled sensitivity for the direct detection and characterization of chemical species that possess one or more unpaired electrons, such as free radicals. nih.govnih.govresearchgate.net EPR is silent for diamagnetic molecules (those with all electrons paired), making it an exceptionally clean tool for studying radical intermediates in complex reaction mixtures. nih.govrsc.org

While 4-Ethynylbenzo[c] aip.orgresearchgate.netnih.govthiadiazole is a stable, closed-shell molecule, its radical anion or radical cation could be generated through electrochemical reduction or oxidation, or as a transient intermediate in certain chemical reactions. The study of such radicals is crucial for understanding electron transfer processes relevant to organic electronics and photocatalysis.

An EPR spectrum of a radical intermediate of 4-Ethynylbenzo[c] aip.orgresearchgate.netnih.govthiadiazole would provide two key pieces of information:

g-value: This parameter is determined by the electronic environment of the unpaired electron and helps in identifying the type of radical.

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (like ¹H, ¹⁴N) splits the EPR signal into a multiplet pattern. The magnitude of this splitting, the hyperfine coupling constant (hfc), is proportional to the spin density of the unpaired electron at that nucleus. acs.org

Analysis of the hyperfine structure would allow for the mapping of the spin density distribution across the entire molecule. This would reveal the extent to which the unpaired electron is delocalized over the benzothiadiazole ring system and the ethynyl substituent, providing fundamental insights into the electronic structure of its frontier molecular orbitals. acs.orgrsc.orgnih.govresearchgate.net

Interactive Table 4: Hypothetical EPR Parameters for the Radical Anion of 4-Ethynylbenzo[c] aip.orgresearchgate.netnih.govthiadiazole in Solution.

ParameterHypothetical ValueInformation Provided
g-value~2.004Characteristic of a nitrogen-containing organic radical. acs.org
a(¹⁴N) Hyperfine Coupling (Gauss)~4.0 GSpin density on the two equivalent nitrogen atoms. acs.orgrsc.org
a(¹H) Benzene Ring Protons (Gauss)~0.5 - 2.5 GSpin density distribution on the fused benzene ring. acs.org
a(¹H) Acetylenic Proton (Gauss)~1.0 GSpin density delocalization onto the ethynyl group.

Computational and Theoretical Investigations of 4 Ethynylbenzo C 1 2 3 Thiadiazole

Quantum Mechanical Approaches for Electronic Structure

Quantum mechanical approaches are fundamental to understanding the electronic properties of molecules like 4-ethynylbenzo[c] shd-pub.org.rsresearchgate.netthiadiazole. These methods provide insights into the molecule's stability, reactivity, and orbital characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties and Molecular Orbitals (HOMO-LUMO analysis)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. shd-pub.org.rs It allows for the calculation of ground-state properties and the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. biomedres.us A small HOMO-LUMO gap suggests low kinetic stability and high chemical reactivity, as it is energetically more favorable to add electrons to the LUMO or remove them from the HOMO. biomedres.us

For derivatives of benzo[c] shd-pub.org.rsresearchgate.netthiadiazole, DFT calculations, often using functionals like B3LYP or M06-2x with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute the HOMO and LUMO energies. shd-pub.org.rs The analysis of these frontier orbitals provides insights into the charge transfer possibilities within the molecule. shd-pub.org.rs Global reactivity descriptors, including chemical hardness (η), chemical potential (µ), softness (S), and electrophilicity index (ω), can be derived from the HOMO and LUMO energies to further characterize the molecule's reactivity. researchgate.net

ParameterFormulaDescription
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential (µ) µ = (EHOMO + ELUMO) / 2Describes the escaping tendency of electrons.
Global Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating the capacity to accept electrons.
Electrophilicity Index (ω) ω = µ2 / (2η)Measures the propensity of a species to accept electrons.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach. nih.gov While DFT has become a popular post-HF method for its balance of accuracy and computational cost, ab initio methods like HF are still valuable for providing a baseline for more complex calculations. shd-pub.org.rsnih.gov For instance, the HOMO and LUMO energies can be determined using the Hartree-Fock ab initio method with a specific basis set like 6-31G**. nih.gov These methods are crucial for obtaining high-accuracy data on molecular structures and energies, which can then be compared with results from DFT and experimental findings.

Excited-State Calculations and Spectroscopic Predictions

The study of a molecule's behavior upon light absorption is crucial for applications in optoelectronics. Excited-state calculations help in predicting and understanding the spectroscopic properties of 4-ethynylbenzo[c] shd-pub.org.rsresearchgate.netthiadiazole.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic excitation energies and simulating the optical absorption spectra of molecules. ohio-state.eduresearchgate.net This method extends the principles of DFT to excited states, allowing for the prediction of vertical electronic transitions. nih.gov For benzo[c] shd-pub.org.rsresearchgate.netthiadiazole derivatives, TD-DFT calculations, often performed at levels like B3LYP/6-311G(d,p), can reveal the nature of the electronic transitions. nih.gov For example, analysis of the molecular orbitals involved in these transitions can indicate a significant intramolecular charge transfer (ICT) character, where electron density moves from a donor part of the molecule to an acceptor part upon excitation. nih.gov This information is vital for designing materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.net

Modeling of Photophysical Processes and Relaxation Pathways

Understanding the fate of a molecule after it absorbs light is key to predicting its photophysical properties, such as fluorescence and phosphorescence. Computational modeling can be used to investigate the various relaxation pathways available to an excited molecule. For related benzo[c] shd-pub.org.rsresearchgate.netthiadiazole systems, studies have shown that they can act as photosensitizers for the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂). nih.govossila.com The efficiency of such processes can be computationally modeled. Furthermore, theoretical studies can shed light on the potential for aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent upon aggregation. nih.govossila.com

Analysis of Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture and aggregation properties of 4-ethynylbenzo[c] rsc.orgrsc.orgnih.govthiadiazole and its derivatives are dictated by a complex interplay of non-covalent interactions. Understanding these forces is key to designing materials with specific electronic and optical properties.

The planar, electron-deficient benzo[c] rsc.orgrsc.orgnih.govthiadiazole core makes it an ideal candidate for engaging in π-π stacking interactions, particularly with electron-rich aromatic systems. These interactions are fundamental to the supramolecular assembly of many benzothiadiazole-based materials. rsc.orgpsecommunity.org

In the crystal structure of a donor-acceptor molecule synthesized from 4-ethynylbenzo[c] rsc.orgrsc.orgnih.govthiadiazole, π-π stacking between the electron-rich carbazole (B46965) donor and the nearby electron-accepting 1,2,5-thiadiazole (B1195012) ring plays a crucial role in establishing the head-to-tail crystal packing structure. mdpi.com Similarly, studies on other thiadiazole and related oxadiazole systems confirm the importance of stacking interactions in their crystal packing, influencing properties like solid-state luminescence. nih.govnih.govrsc.org Theoretical calculations can quantify the energy of these interactions and analyze their geometry (e.g., parallel-displaced vs. sandwich).

Table 1: Examples of π-π Stacking Interactions in Thiadiazole-Related Systems
Compound SystemInteraction TypeKey FindingReference
Benzothiadiazole-Carbazole Derivative(Acceptor)π···(Donor)πStacking between the carbazole ring and the 1,2,5-thiadiazole ring dictates the head-to-tail packing. mdpi.com
5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine AdductBenzene-Benzene & Naphthalene-NaphthaleneWeak π-π stacking interactions observed with a minimum ring-centroid separation of 3.936 (3) Å. nih.gov
N-pyridyl ureas with 1,3,4-oxadiazole (B1194373)(Oxadiazole)···(Pyridine) & (Oxadiazole)···(Oxadiazole)DFT and NCI analysis confirmed the presence and nature of these π-π interactions in the crystal structure. nih.gov
Benzothiadiazole-fused tetrathiafulvaleneπ-π stackingSelf-assembly into metallogels is driven in part by π-π interactions. rsc.org

Hydrogen bonds are among the most significant interactions governing the supramolecular self-assembly of thiadiazole derivatives. psecommunity.org In the crystal structure of a 4-ethynylbenzo[c] rsc.orgrsc.orgnih.govthiadiazole derivative, multiple intermolecular interactions including C-H···S, C-H···N, and aromatic C-H···π interactions are observed. mdpi.compsecommunity.org These short contacts, with distances smaller than the sum of their van der Waals radii, create a robust network that stabilizes the crystal lattice. psecommunity.org

In various co-crystals of thiadiazole compounds, specific and predictable hydrogen-bonding motifs, such as the R²₂(8) graph set, are formed between amine and carboxylic acid functionalities, leading to the formation of dimers, chains, and more complex tetrameric structures. nih.gov Intramolecular hydrogen bonding has also been computationally investigated as a strategy to enforce planarity in copolymers of pyrrole (B145914) and 2,1,3-benzothiadiazole, creating ladder-like structures. psu.edu

Chalcogen bonding is a non-covalent interaction where a chalcogen atom (like sulfur in the thiadiazole ring) acts as an electrophilic center (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as a nitrogen atom. This interaction is increasingly recognized as a key directional force in crystal engineering. rsc.org

Theoretical studies on 1,2,5-chalcogenadiazole derivatives have explored the nature of interchalcogen bonds (e.g., Se···S), which can be considered donor-acceptor interactions. acs.orgnih.gov In the solid state, short intermolecular contacts between the sulfur atom of a thiadiazole ring and a nitrogen atom of an adjacent molecule are indicative of a chalcogen bond. For instance, a C=S···N chalcogen bond with a distance of 2.795 (2) Å was identified in a triazolothiadiazole derivative, a distance significantly shorter than the sum of the van der Waals radii, highlighting its importance in the supramolecular assembly. nih.gov These S···N structural motifs are a defining feature of the solid-state chemistry of many benzo[c] rsc.orgrsc.orgnih.govthiadiazole derivatives and their analogues. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Aggregation Behavior

While static quantum chemical calculations provide insights into optimized geometries and interaction energies, Molecular Dynamics (MD) simulations offer a dynamic picture of the conformational landscape and aggregation behavior of molecules over time. MD simulations are particularly valuable for understanding how molecules like 4-ethynylbenzo[c] rsc.orgrsc.orgnih.govthiadiazole behave in solution or in large aggregates.

For various thiadiazole derivatives, MD simulations have been used to explore their binding modes with biological targets, such as enzymes, revealing key interactions and conformational changes. nih.govnih.gov In the context of materials science, MD simulations can shed light on the mechanisms of aggregation. Studies on other 1,3,4-thiadiazole (B1197879) derivatives have shown that aggregation can be reinforced by effects like excited-state intramolecular proton transfer (ESIPT), leading to phenomena such as aggregation-induced emission (AIE). mdpi.com DFT calculations on benzothiadiazole-based copolymers have also been used to study how molecular structure influences aggregation, orientation, and crystallinity, which in turn affect charge mobility. rsc.org Although specific MD studies on 4-ethynylbenzo[c] rsc.orgrsc.orgnih.govthiadiazole are not widely reported, the methodology is well-suited to predict its aggregation tendencies in different environments and to explore the flexibility of the ethynyl-aryl linkage.

Table 2: Applications of Molecular Dynamics (MD) Simulations in Thiadiazole Research
Thiadiazole SystemFocus of MD SimulationKey Insight from SimulationReference
1,3,4-Thiadiazole derivativesMMP-9 enzyme inhibitionRevealed key roles of amide and thiadiazole nitrogen atoms in chelating with Zn at the active site and conformational changes allowing stable contacts. nih.gov
1,3,4-Thiadiazole himachalene hybridsBinding with mushroom tyrosinaseAffirmed the intercalative binding of the active compound in the enzyme's active site. nih.gov
4-[5-(Naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diolAggregation and ESIPTShowed that aggregation reinforces ESIPT by restricting intramolecular rotation, leading to aggregation-induced emission (AIE). mdpi.com
Benzo[c] rsc.orgrsc.orgnih.govthiadiazole-based copolymersMolecular Aggregation (via DFT)Demonstrated that irregular polymer structures can depress excessive aggregation and alter molecular orientation to improve charge mobility. rsc.org

Molecular Engineering and Design Principles Based on 4 Ethynylbenzo C 1 2 3 Thiadiazole

Rational Design for Tunable Electronic and Optical Properties

The electronic and optical characteristics of materials derived from 4-ethynylbenzo[c] mdpi.comnih.govresearchgate.netthiadiazole can be meticulously controlled through rational molecular design. The benzo[c] mdpi.comnih.govresearchgate.netthiadiazole (BTZ) core is a potent electron acceptor, a feature that is fundamental to its utility. researchgate.netnih.gov By strategically modifying the molecular structure, chemists can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby dictating the material's absorption, emission, and charge transport properties.

A primary strategy for tuning the properties of the BTZ core is the attachment of various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). The introduction of strong EDGs, such as amino or alkoxy groups, raises the HOMO energy level of the molecule. Conversely, appending additional EWGs, like cyano or fluoro-substituted phenyl groups, can lower the LUMO energy level. mdpi.com

This principle is demonstrated in the synthesis of various donor-acceptor (D-A) dyes. For instance, in a series of D-A compounds based on the BTZ acceptor, varying the electron-donor group systematically modifies the photocatalyst's optoelectronic and photophysical properties. researchgate.net The introduction of an electron-donating diphenylamino group to a styryl-benzothiadiazole core, which also contains an electron-withdrawing cyano group, results in a molecule with a broad intramolecular charge transfer (ICT) absorption band in the visible range (λmax = 501 nm) and near-infrared (NIR) fluorescence (λem = 729 nm). researchgate.net This significant separation between absorption and emission, known as the Stokes shift, is a direct consequence of the tailored electronic structure.

The effect of substituents is predictable and allows for fine-tuning. For example, studies on 1,3,4-oxadiazole (B1194373) synthesis have shown that EWGs like 4-chloro and 4-bromo substituents on a benzoic acid precursor influence reaction yields differently than EDGs like p-methoxy groups, providing evidence that electronegativity is a key parameter in synthetic outcomes and molecular properties. rsc.org Similarly, in other thiazole (B1198619) derivatives, the presence of strong EWGs on attached phenyl rings can dramatically reduce the electron density of the system and alter its biological activity. mdpi.com

The electron-deficient nature of the benzo[c] mdpi.comnih.govresearchgate.netthiadiazole unit makes it an exemplary acceptor moiety for constructing D-A systems. nih.govresearchgate.net In this design, the BTZ core is covalently linked to an electron-donating unit, often through a π-conjugated bridge. Upon photoexcitation, an electron is promoted from the HOMO, largely localized on the donor, to the LUMO, which is primarily centered on the BTZ acceptor. This phenomenon, known as intramolecular charge transfer (ICT), is central to the function of these materials in photovoltaics and as fluorescent sensors. researchgate.net

The ethynyl (B1212043) group on 4-ethynylbenzo[c] mdpi.comnih.govresearchgate.netthiadiazole is particularly adept at serving as the connection point for this D-A architecture. For example, three different D-A molecules were synthesized via Sonogashira cross-coupling reactions between N,N-dimethylaniline or carbazole (B46965) donors and a benzothiadiazole acceptor. hw.ac.uk The resulting compounds exhibited significant third-order nonlinear optical properties, with the planarity and electron delocalization being key factors. hw.ac.uk

The strength of the donor group has a profound impact on the properties of the D-A system. In a study of D-A-D type polymers, a BTZ acceptor was flanked by different donors (thiophene vs. 3,4-ethylenedioxythiophene, EDOT). The stronger donating power of EDOT resulted in a polymer with a lower band gap and distinct electrochemical properties compared to its thiophene-based counterpart. researchgate.net This demonstrates that the choice of donor, in combination with the BTZ acceptor, allows for precise control over the material's energy levels and optical characteristics.

Donor MoietyAcceptor MoietyLinkageKey PropertyReference
DiphenylaminostyrylCyano-benzothiadiazoleVinyleneNear-Infrared Emission (729 nm) researchgate.net
N,N-dimethylanilineBenzothiadiazoleEthynyleneHigh third-order NLO response hw.ac.uk
CarbazoleBenzothiadiazoleEthynyleneBlue-shifted solid-state emission hw.ac.uk
Thiophene (B33073) / EDOTBenzothiadiazoleDirectTunable band gap (1.18 eV for EDOT) researchgate.net

Conjugation Pathway Control and Extension of π-Systems

The ethynyl group at the 4-position of the benzo[c] mdpi.comnih.govresearchgate.netthiadiazole ring is a critical functional handle for extending the molecule's π-conjugated system. Extended π-conjugation is a powerful tool for red-shifting absorption and emission wavelengths, lowering the optical band gap, and enhancing charge carrier mobility in organic semiconductors.

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are frequently employed to react the terminal alkyne of 4-ethynylbenzo[c] mdpi.comnih.govresearchgate.netthiadiazole with aryl halides. This methodology allows for the precise construction of larger, well-defined conjugated structures. For instance, benzo[1,2-c;4,5-cʹ]bis mdpi.comnih.govresearchgate.netthiadiazole (BBT), a related π-extended system, has been coupled with meso-ethynylene porphyrin units via Sonogashira reactions to create stable near-infrared (NIR) dyes that absorb in the 800–1000 nm range. researchgate.net This work highlights how the ethynyl linkage effectively extends conjugation between two electroactive units, leading to materials with desirable long-wavelength absorption.

The extension of the π-system directly impacts the material's electronic properties. Fusing thiadiazole moieties with other aromatic systems like thienopyrrole or indole (B1671886) leads to compounds with bathochromically shifted (red-shifted) intramolecular charge-transfer bands and lower oxidation potentials compared to their less-extended counterparts. nih.gov Similarly, synthesizing polymers by copolymerizing BTZ derivatives with units like thiophene and bithiophene creates materials with low band gaps and strong intermolecular π–π interactions, which are beneficial for applications in organic field-effect transistors (OFETs).

Influence of Molecular Architecture on Self-Assembly and Ordered Structures

Non-planar or twisted molecular geometries can be intentionally designed to disrupt close π-π stacking. This strategy is often used to mitigate aggregation-caused quenching (ACQ), a phenomenon where fluorescence is suppressed in the solid state. In some cases, this leads to aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly fluorescent upon aggregation as intramolecular rotations are restricted. nih.gov For example, a D-A-D chromophore with a central BTZ core and a twisted, non-planar geometry was found to exhibit AIE properties. nih.gov

Conversely, for applications requiring efficient charge transport, such as transistors and solar cells, a planar molecular structure that encourages ordered π-stacking is often desirable. The packing of D-A molecules based on N,N-dimethylaniline and benzothiadiazole revealed face-to-face π-stacking with an intermolecular distance of 3.670 Å, which facilitates charge delocalization. hw.ac.uk X-ray crystallographic studies of isomeric thienopyrrole-fused thiadiazoles showed that even small changes in molecular structure can lead to significantly different crystal packing arrangements. nih.gov This sensitivity allows for fine-tuning of solid-state morphology through subtle synthetic modifications. The introduction of specific side chains can also influence packing; for instance, alkoxy side chains on BTZ-based copolymers enhance solubility and promote effective chain packing, leading to high charge carrier mobilities.

Molecular FeatureSelf-Assembly BehaviorResulting PropertyReference
Twisted, non-planar geometryDisrupted π-stackingAggregation-Induced Emission (AIE) nih.gov
Planar D-A structureFace-to-face π-stackingEnhanced charge delocalization hw.ac.uk
Isomeric structural changesDifferent crystal packingTunable solid-state morphology nih.gov
Alkoxy side chainsEffective polymer chain packingHigh charge carrier mobility

Design of Proquinoidal Linkage Motifs for Enhanced Photophysical Response

Based on the available scientific literature, there is no specific research detailing the design of "proquinoidal linkage motifs" for the chemical compound 4-Ethynylbenzo[c] mdpi.comnih.govresearchgate.netthiadiazole. This is a highly specific design principle, and while the general concepts of tuning electronic structure and conjugation are well-documented for this compound family, the targeted creation and study of proquinoidal characteristics have not been explicitly reported. Therefore, to adhere strictly to the provided sources and avoid introducing information outside their scope, this subsection cannot be elaborated upon.

Integration of 4 Ethynylbenzo C 1 2 3 Thiadiazole into Functional Materials and Systems

Application as Building Blocks in Organic Electronics and Optoelectronic Materials

The donor-acceptor (D-A) architecture is a cornerstone of modern organic electronics, and 4-ethynylbenzo[c] whiterose.ac.ukacs.orgrsc.orgthiadiazole serves as an exemplary acceptor moiety. The ethynyl (B1212043) group provides a convenient point for chemical modification, typically through Sonogashira cross-coupling reactions, enabling the construction of extended π-conjugated systems. This allows for the systematic engineering of frontier molecular orbital (HOMO/LUMO) energy levels and the optical bandgap, which are critical parameters for device performance.

In the realm of OFETs, the performance is dictated by the charge carrier mobility of the semiconductor layer. The integration of the ethynyl-BTZ unit into conjugated polymers helps create materials with desirable transport characteristics. acs.orgresearchgate.net The strong electron-withdrawing nature of the BTZ core facilitates n-type or ambipolar behavior, while the rigid ethynyl linker promotes backbone planarity and intermolecular π-π stacking, which are essential for efficient charge transport pathways. acs.org Molecular engineering of BTZ-based polymers has been shown to be a viable strategy for balancing electronic properties and physical characteristics like stretchability. rsc.org For instance, benzothiadiazole–oligothiophene conjugated polymers prepared via oxidative chemical vapor deposition (oCVD), a method that avoids solubilizing groups, have demonstrated high hole mobilities of up to 4.0 cm²/V·s, underscoring the intrinsic potential of the BTZ core for high-performance transistors. rsc.org

Interactive Table: Performance of OFETs based on Benzothiadiazole-containing Polymers

Polymer System Deposition Method Hole Mobility (cm²/V·s) Ref.
Benzothiadiazole–oligothiophene oCVD Up to 4.0 rsc.org

The 4-ethynylbenzo[c] whiterose.ac.ukacs.orgrsc.orgthiadiazole unit is instrumental in developing emitters for OLEDs, particularly for achieving deep blue and near-infrared (NIR) emission. nih.govrsc.org By coupling the ethynyl-BTZ acceptor with various donor moieties, the resulting intramolecular charge transfer (ICT) can be modulated to tune the emission wavelength. researchgate.net The rigid ethynyl linker helps to create molecules with high photoluminescence quantum yields (PLQY) by reducing non-radiative decay pathways. Donor-acceptor compounds featuring a benzothiadiazole unit often exhibit red-shifted absorption and emission bands with high enough efficiency for optical applications. researchgate.net The development of stable luminescent radicals and advanced emitters like those based on platinum(II) complexes, often incorporating heterocyclic structures, is pushing the boundaries of NIR OLED performance, with external quantum efficiencies (EQEs) now exceeding previously established limits. rsc.orgresearchgate.net

Interactive Table: Performance of Selected OLED Emitters

Emitter Type / Name Emission Color / Wavelength (nm) Max. External Quantum Efficiency (EQE) (%) Current Efficiency (cd/A) Ref.
TPO-AP (Dual-Core Structure) Deep Blue / 453 4.26 5.49 nih.gov
AP-TPO (Dual-Core Structure) Deep Blue / 447 3.73 4.33 nih.gov

In solar energy conversion, the ethynyl-BTZ moiety is a powerful component for constructing both polymer donors in OPVs and molecular dyes in DSSCs. Its strong electron-accepting character and ability to extend π-conjugation via the ethynyl linker are key to designing materials with broad absorption spectra that match the solar spectrum. umich.edu

For DSSCs, the ethynyl group has been employed as an effective π-spacer in D-A-π-A organic dyes. rsc.org A study involving a 5-(benzo[c] whiterose.ac.ukacs.orgrsc.orgthiadiazol-4-ylethynyl)thiophene-2-carboxylic acid (BTETA) segment as an electron acceptor showed that its incorporation led to a downward shift of the LUMO energy level. rsc.org This resulted in a reduced energy gap, a red-shifted absorption peak, and an enhanced photocurrent, achieving a power conversion efficiency (PCE) of up to 12.0%. rsc.org Systematically altering the position of the ethynyl unit relative to the benzothiadiazole core and the anchoring group allows for fine-tuning of the photovoltaic performance, with efficiencies reaching 7.13% and even 9.83% when co-sensitized with another dye. rsc.org

Interactive Table: Performance of Solar Cells Featuring Ethynyl-Benzothiadiazole Materials

Device Type Material/Dye PCE (%) Voc (V) Jsc (mA/cm²) Ref.
DSSC Dye with BTETA acceptor 12.0 N/A N/A rsc.org
DSSC Dye D3 7.13 0.816 13.04 rsc.org

Role in Conjugated Polymers for Semiconductor Applications

The synthesis of donor-acceptor conjugated polymers via Sonogashira coupling heavily relies on building blocks like 4-ethynylbenzo[c] whiterose.ac.ukacs.orgrsc.orgthiadiazole. This reaction enables the creation of alternating D-A structures with an ethynylene linkage (-C≡C-). The ethynylene unit is not merely a linker; its electronic properties can influence the final polymer's bandgap. whiterose.ac.uk It contributes to a rigid and planar polymer backbone, which enhances intermolecular interactions and charge transport.

The incorporation of the BTZ acceptor unit effectively lowers the LUMO energy level of the resulting polymer, while the HOMO level is primarily determined by the donor unit. whiterose.ac.ukumich.edu This modular approach allows for the precise tuning of the polymer's bandgap and energy levels to suit specific semiconductor applications. researchgate.net For example, polymers prepared by coupling 4,7-linked benzothiadiazole with units like fluorene (B118485) or carbazole (B46965) via ethynylene spacers result in wide-bandgap materials with good thermal stability. whiterose.ac.uk

Interactive Table: Electronic Properties of Ethynyl-Benzothiadiazole Conjugated Polymers

Polymer Donor Unit HOMO (eV) LUMO (eV) Optical Bandgap (eV) Ref.
PFDEBT Fluorene -5.67 -3.12 2.55 whiterose.ac.uk
PCDEBT Carbazole -5.65 -3.20 2.45 whiterose.ac.uk
PPADEBT Anthracene -5.66 -3.49 2.17 whiterose.ac.uk
PTBTT Thiophene-BT-Thiophene -5.68 -3.91 N/A core.ac.uk

Development of Chemo- and Biosensing Platforms

The unique photophysical properties of molecules containing the benzothiadiazole core make them excellent candidates for fluorescent chemo- and biosensors. nih.govfigshare.com These probes are often designed based on mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), where the binding of an analyte perturbs the electronic communication within the molecule, leading to a measurable change in fluorescence intensity or color.

The design of sensors using the 4-ethynylbenzo[c] whiterose.ac.ukacs.orgrsc.orgthiadiazole building block leverages its strong electron-accepting nature. In a typical sensor molecule, the ethynyl-BTZ unit is connected to an electron-donating group (the fluorophore) and a specific recognition site for the target analyte.

In the "off" state, the fluorescence of the donor might be quenched by the BTZ acceptor through PET. When the recognition site binds to the target analyte, the electronic properties of the recognition site are altered. This can disrupt the PET process, "turning on" the fluorescence and signaling the presence of the analyte. The design often aims for a large Stokes shift, which is the separation between the absorption and emission maxima, to minimize self-absorption and improve the signal-to-noise ratio. nih.gov The rigid and conjugated nature of the ethynyl linker ensures efficient electronic communication between the recognition site and the signaling unit, leading to high sensitivity and selectivity. nih.gov

Exploration in Photoreactive and Photochromic Systems

The reactivity of the thiadiazole ring system upon exposure to light opens avenues for its use in photoreactive and photochromic materials. These materials can undergo reversible changes in their chemical structure and physical properties, such as color and refractive index, when irradiated with light of specific wavelengths.

Photochromism has been demonstrated in systems containing heterocyclic moieties related to thiadiazoles. For example, derivatives of 1,3-diazabicyclo[3.1.0]hex-3-enes (DABH) conjugated to thiophene (B33073) and thiazole (B1198619) exhibit reversible isomerization between a closed-ring and an open-ring form upon light irradiation. nih.gov This transition generates formal charges in the more conjugated open-ring state, leading to a significant redshift in the material's absorption spectrum. nih.gov Studies on phenyl-substituted 1,2,4-thiadiazoles show that irradiation can induce photofragmentation of the thiadiazole ring or photoinduced electrocyclic ring closure, highlighting the photoreactive nature of the core structure. researchgate.net This fundamental behavior is key to developing molecular switches where the state of the molecule can be controlled by light.

The ability of photochromic compounds to exist in two distinct, interconvertible states makes them candidates for optical data storage applications. The reversible switching between isomers can be used to write, read, and erase data at the molecular level. The solid-state reversibility observed in DABH compounds functionalized with thiophene and thiazole rings suggests their potential use in rewritable optical storage media. nih.gov The significant change in absorption properties between the "on" and "off" states allows for high-contrast data recording.

Catalytic Applications and Organophotocatalysis

Donor-acceptor systems based on the benzo[c] rsc.orgrsc.orgnih.govthiadiazole (BTZ) motif have been explored as potent visible-light organophotocatalysts. rsc.orgresearchgate.net By systematically modifying the donor groups attached to the BTZ acceptor core, the optoelectronic and photophysical properties of the resulting compounds can be finely tuned. rsc.orghw.ac.ukcityu.edu.hk A library of 26 such D-A compounds based on the BTZ group was synthesized and validated. rsc.org These photocatalysts proved effective in Minisci-type decarboxylative alkylation reactions under both batch and continuous flow conditions. rsc.org

In a different catalytic application, a specific benzothiadiazole luminogen was shown to act as a molecular heterogeneous photosensitizer for the generation of singlet oxygen (¹O₂). nih.gov When tested for the oxidation of α-terpinene to ascaridole, this BTZ-based catalyst demonstrated notable efficiency under continuous-flow conditions, a key advantage for heterogeneous catalysis. nih.gov This performance is comparable to other BTZ-based heterogeneous photocatalysts. nih.gov

Catalyst SystemCatalytic ReactionKey Features
4,7-Diarylbenzo[c] rsc.orgrsc.orgnih.govthiadiazolesMinisci-type decarboxylative alkylationVisible-light organophotocatalysis; Tunable properties by modifying donor groups. rsc.orghw.ac.uk
8,8′-(benzo[c] rsc.orgrsc.orgnih.govthiadiazole-4,7-diyl)bis(quinolin-4-ol)Singlet oxygen (¹O₂) generationMolecular heterogeneous photosensitizer; Effective under continuous-flow conditions. nih.gov

Advanced Functional Materials with Tunable Luminescence and Waveguiding Properties

The integration of 4-ethynylbenzo[c] rsc.orgrsc.orgnih.govthiadiazole and its derivatives into larger systems has led to advanced materials with highly desirable optical properties, including tunable luminescence and the ability to guide light.

Single crystals based on 4,7-bis((4-(2-methoxyethoxymethoxy)-3-nitrophenyl)ethynyl)benzo[c] rsc.orgrsc.orgnih.govthiadiazole (PEBTH-2N) have been shown to function as one-dimensional optical waveguides. rsc.org These crystals exhibit efficient light propagation with a very low optical loss coefficient and also possess excellent flexibility. rsc.org The specific arrangement of the molecules, governed by hydrogen bonding and π-π stacking, allows for this unique combination of optical performance and mechanical elasticity. rsc.org

The luminescence of materials containing the benzo[c] rsc.orgrsc.orgnih.govthiadiazole core is highly tunable. The emission color and efficiency can be modulated by altering the donor groups in donor-acceptor architectures, which directly perturbs the energy of the charge-transfer state. researchgate.net For example, modifying the aryl groups on a 4,7-diarylbenzo[c] rsc.orgrsc.orgnih.govthiadiazole core can shift the absorption and emission wavelengths significantly. cityu.edu.hk Furthermore, some BTZ-based luminogens exhibit aggregation-induced emission (AIE), where the material is weakly fluorescent in solution but becomes a strong emitter in the aggregated or solid state, providing another mechanism for tuning and controlling luminescence. nih.gov

MaterialPropertyValue/Observation
PEBTH-2N Single CrystalsOptical WaveguidingOne-dimensional waveguiding observed. rsc.org
Optical Loss Coefficient0.013 dB μm⁻¹ rsc.org
4,7-Diarylbenzo[c] rsc.orgrsc.orgnih.govthiadiazolesTunable LuminescenceAbsorption and emission wavelengths are tunable by varying aryl donor groups. cityu.edu.hk
8,8′-(benzo[c] rsc.orgrsc.orgnih.govthiadiazole-4,7-diyl)bis(quinolin-4-ol)Tunable LuminescenceExhibits Aggregation-Induced Emission (AIE). nih.gov

Future Research Directions and Emerging Avenues for 4 Ethynylbenzo C 1 2 3 Thiadiazole Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4-ethynylbenzo[c] nih.govdntb.gov.uarsc.orgthiadiazole derivatives often relies on established organometallic cross-coupling reactions, such as the Sonogashira and Stille reactions. rsc.org These methods are effective for creating C-C bonds and introducing the arylalkynyl moiety. rsc.org The synthesis typically starts from a halogenated, often brominated, benzothiadiazole precursor. mdpi.commdpi.com For instance, the synthesis of related cyanated benzothiadiazoles involves the reaction of a bromo-derivative with zinc cyanide in the presence of a palladium catalyst. mdpi.com

Future research must prioritize the development of more sustainable and efficient synthetic routes. This includes:

Greener Catalysis: Exploring earth-abundant metal catalysts (e.g., copper, iron) to replace precious metals like palladium.

C-H Activation: Developing direct C-H arylation or alkynylation methods to bypass the need for pre-functionalized (halogenated) starting materials, thereby reducing step counts and waste. nih.gov

Flow Chemistry: Implementing continuous flow synthesis to improve reaction control, scalability, and safety.

Benign Solvents: Shifting from conventional solvents like NMP or toluene (B28343) to more environmentally friendly alternatives. mdpi.comnih.gov

Synthetic Strategy Precursor Key Reagents Purpose Reference
Sonogashira CouplingBromo-benzothiadiazolePd catalyst, Cu co-catalyst, AlkyneIntroduction of ethynyl (B1212043) group rsc.org
Stille CouplingBromo-benzothiadiazolePd catalyst, OrganostannaneC-C bond formation rsc.orgnih.gov
CyanationBromo-benzothiadiazoleZn(CN)₂, Pd(PPh₃)₄Introduction of cyano group mdpi.com

Exploration of Unconventional Derivatization Pathways for Broadened Utility

The ethynyl group on the 4-ethynylbenzo[c] nih.govdntb.gov.uarsc.orgthiadiazole core is a highly versatile chemical handle for post-synthetic modification. Future work should move beyond simple coupling reactions to explore unconventional derivatization pathways.

Click Chemistry: Utilizing the terminal alkyne for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to attach a wide array of functional groups, including biomolecules or polymers.

Polymerization: Using the ethynyl group as a monomer for polymerization, leading to novel conjugated polymers with the BTD unit directly integrated into the backbone.

On-Surface Synthesis: Exploring the reaction of the ethynyl group on conductive or semiconductive surfaces to create well-defined molecular-level interfaces for electronic devices.

Multicomponent Reactions: Designing one-pot reactions that utilize the alkyne to rapidly build molecular complexity and generate diverse libraries of materials for high-throughput screening.

The derivatization is not limited to the ethynyl group. As demonstrated with related BTD systems, the aromatic core can be further functionalized, for example, through palladium-catalyzed C-H (het)arylation reactions, to create unsymmetrically substituted compounds with tailored electronic properties. nih.gov

Application of Advanced In-Operando Characterization Techniques

While standard characterization techniques such as thermal analysis, UV-Vis and fluorescence spectroscopy, and cyclic voltammetry are well-established for BTD derivatives nih.govnih.gov, the next frontier lies in understanding material behavior under real-world operating conditions. Future research should heavily focus on the application of advanced in-operando and in-situ characterization techniques. These methods allow for the direct observation of dynamic changes in electronic structure, morphology, and chemical integrity while a device is functioning.

Key techniques to be explored include:

In-operando UV-Vis-NIR Spectroscopy: To monitor changes in electronic absorption and charge-transfer states during device operation (e.g., in an organic solar cell or electrochromic window).

In-situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To observe changes in molecular packing and film morphology during thermal annealing or under electrical bias in organic thin-film transistors (OTFTs).

In-operando Raman Spectroscopy: To probe vibrational modes and identify chemical degradation pathways in real-time. nih.gov

Time-Resolved Photoluminescence and Transient Absorption Spectroscopy: To study the dynamics of excitons, charge carriers, and triplet states in optoelectronic devices.

These studies will provide critical insights into failure mechanisms and structure-function relationships that are often missed by conventional ex-situ measurements.

Refinement of Computational Models for Enhanced Predictive Capabilities in Material Design

Computational modeling is an indispensable tool for accelerating materials discovery. For benzothiadiazole-based systems, Density Functional Theory (DFT) is widely used to predict molecular geometries, electronic absorption spectra, and frontier molecular orbital energies. nih.gov Studies have shown that hybrid functionals with a moderate percentage of Hartree-Fock exchange (20-27%) can accurately predict ground-state absorption, while long-range corrected functionals are better for molecular polarizabilities. nih.gov Other methods like Quantitative Structure-Property Relationship (QSPR) models have also been used to predict spectral properties. doi.org

Future efforts should focus on:

Improving Accuracy: Developing and benchmarking new functionals and basis sets specifically for predicting the properties of BTD-based materials, particularly their excited-state and charge-transfer characteristics.

Modeling Solid-State Effects: Moving beyond single-molecule calculations to model aggregates and crystalline structures. The solid-state packing, often involving S···N interactions, can significantly influence material properties and device performance. dntb.gov.ua

Multi-Scale Modeling: Combining quantum mechanical calculations with molecular dynamics and device-level simulations to create a comprehensive model that links molecular structure to macroscopic device characteristics.

Machine Learning Integration: Employing machine learning algorithms trained on experimental and computational data to rapidly screen virtual libraries of 4-ethynylbenzo[c] nih.govdntb.gov.uarsc.orgthiadiazole derivatives and predict promising candidates for synthesis.

| Computational Method | Predicted Property | Finding/Application | Reference | | :--- | :--- | :--- | :--- | :--- | | Density Functional Theory (DFT) | λmax, ε, Molecular Polarizabilities | Hybrid functionals (e.g., B3LYP) are effective for ground-state properties; long-range corrected functionals (e.g., CAM-B3LYP) for polarizabilities. | nih.gov | | Ab initio Calculations (GIMIC) | Electronic Structure, Aromaticity | Used to study electron deficiency and delocalization in related benzobisthiadiazole systems. | nih.gov | | QSPR | Spectral Properties (NMR) | Establishes mathematical models to predict spectral data from molecular descriptors. | doi.org | | Molecular Docking | Binding Modes | Explores interactions with biological targets, a principle applicable to material-material interfaces. | nih.govresearchgate.net |

Integration into Multifunctional Hybrid Materials and Composites

The true potential of 4-ethynylbenzo[c] nih.govdntb.gov.uarsc.orgthiadiazole will be realized through its integration into advanced composite and hybrid materials where its properties can be combined with those of other components. An existing example is the doping of arylalkynyl-BTD derivatives into polystyrene films to study their amplified spontaneous emission (ASE) properties. rsc.org

Emerging avenues for research include:

Polymer Blends: Creating bulk heterojunctions by blending with other conjugated polymers or fullerene derivatives for organic photovoltaic (OPV) applications.

Metal-Organic Frameworks (MOFs): Using derivatized 4-ethynylbenzo[c] nih.govdntb.gov.uarsc.orgthiadiazole as a functional linker to construct porous, crystalline MOFs for applications in sensing, catalysis, or gas storage.

Perovskite Interfaces: Incorporating the molecule as an interfacial layer in perovskite solar cells to improve charge extraction, passivate defects, and enhance stability.

Covalent Organic Frameworks (COFs): Employing the molecule as a building block for creating fully conjugated, porous 2D or 3D COFs for electronic and optoelectronic applications.

Investigation of Structure-Function Relationships in Novel Device Architectures and Systems

Understanding the relationship between molecular structure and material function is the cornerstone of materials science. For BTD derivatives, it has been shown that solid-state packing is a critical factor in device performance. dntb.gov.ua For example, the formation of dimeric structures with close S···N contacts can significantly impact electronic coupling. dntb.gov.ua Similarly, strong molecular packing has been linked to the quenching of photoluminescence and higher thresholds for amplified spontaneous emission. rsc.org

Future research should systematically investigate these relationships to rationally design molecules for specific applications. This involves:

Systematic Structural Modification: Synthesizing libraries of derivatives where the donor groups, side chains, or substitution patterns are methodically varied to tune the optoelectronic properties. rsc.org

Exploring Unconventional Device Architectures: Moving beyond standard OTFT and OPV architectures to explore applications in areas like visible-light organophotocatalysis rsc.org, near-infrared (NIR) organic light-emitting diodes (OLEDs) mdpi.comnih.gov, and flexible biosensors.

Correlating Morphology with Performance: Combining advanced microscopy (e.g., AFM, TEM) with electrical characterization to draw direct correlations between film morphology (crystallinity, domain size, phase separation) and device metrics like charge carrier mobility and quantum efficiency. nih.gov

By pursuing these future research directions, the scientific community can fully exploit the versatile nature of 4-ethynylbenzo[c] nih.govdntb.gov.uarsc.orgthiadiazole, paving the way for the next generation of high-performance organic electronic materials and devices.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing halogenated derivatives of benzo[c][1,2,5]thiadiazole, and how do reaction conditions influence yields?

  • Methodology : Halogenation typically involves reacting thionyl chloride or bromine agents with substituted o-phenylenediamines. For example, 5-chlorobenzo[c][1,2,5]thiadiazole is synthesized by treating 4-chloro-o-phenylenediamine with thionyl chloride in pyridine (yield: 65-80%) . Acidic media (e.g., H₂SO₄) may improve regioselectivity for nitro group reduction, as seen in the preparation of 5-chloro-4-aminobenzo[c][1,2,5]thiadiazole using Fe/AcOH in MeOH .
  • Critical Factors : Solvent choice (polar vs. non-polar), temperature (reflux vs. ambient), and catalyst (e.g., Fe for nitro reductions) significantly impact yield and purity.

Q. How can spectroscopic techniques (NMR, XRD) resolve the structural ambiguity of benzo[c][1,2,5]thiadiazole derivatives?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substituent effects on aromatic protons. For example, electron-withdrawing ethynyl groups deshield adjacent protons, shifting signals downfield.
  • XRD : Microwave spectroscopy and isotopic substitution (e.g., 15^{15}N, 34^{34}S) determine bond lengths and angles with precision (±0.03 Å for H atoms). This confirmed the planar C₂v symmetry of 1,2,5-thiadiazole cores .
    • Data Interpretation : Compare experimental bond lengths (e.g., S-N: 1.64 Å) with covalent radii to assess aromaticity trends (1,2,5-thiadiazole > thiophene > 1,3,4-thiadiazole) .

Q. What role does aromaticity play in the electronic properties of benzo[c][1,2,5]thiadiazole?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify π-electron delocalization. Exact exchange terms in functionals improve accuracy for thermochemical properties (average deviation: 2.4 kcal/mol for atomization energies) .
  • Key Insight : The 1,2,5-thiadiazole core exhibits stronger aromaticity than oxadiazoles, enhancing electron-deficient character for charge transport in polymers .

Advanced Research Questions

Q. How can benzo[c][1,2,5]thiadiazole be integrated into conjugated polymers for optoelectronic applications?

  • Methodology : Microwave-assisted copolymerization with electron-deficient monomers (e.g., 4,7-dibromobenzo[c][1,2,5]thiadiazole) using Pd(PPh₃)₄ in xylenes achieves high yields (90-96%) and rapid reaction times (<60 min) .
  • Design Considerations :

  • Bandgap Tuning : Ethynyl substituents lower LUMO levels, improving electron mobility.
  • Solubility : Alkyl side chains (e.g., dioctyl groups in P4) enhance processability without disrupting π-stacking .

Q. What strategies optimize 4-Ethynylbenzo[c][1,2,5]thiadiazole for targeted enzyme inhibition (e.g., ABHD6)?

  • Methodology :

  • SAR Studies : Introduce cyclic amines (e.g., piperidine) at the thiadiazole carbamate scaffold to enhance binding to ABHD6’s catalytic serine (IC₅₀: <100 nM) .
  • Selectivity Screening : Profile inhibitors against related hydrolases (e.g., LAL, ABHD12) using activity-based protein profiling (ABPP) .
    • Mechanistic Insight : Carbamylation of the active-site serine is critical, with ethynyl groups improving leaving-group kinetics .

Q. How can computational modeling guide the design of this compound-based photosensitizers for photodynamic therapy?

  • Methodology :

  • DFT/MD Simulations : Calculate excited-state dynamics to predict Type I/II reactive oxygen species (ROS) generation. Ethynyl groups enhance intersystem crossing via heavy-atom effects .
  • AIEgen Design : Attach aggregation-induced emission (AIE) motifs (e.g., tetraphenylethylene) to benzo[c][1,2,5]thiadiazole for hypoxia-tolerant ROS production .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported spectroscopic data for substituted benzo[c][1,2,5]thiadiazoles?

  • Case Study : Conflicting 1^1H NMR shifts for 5,6-difluoro derivatives may arise from solvent polarity or crystallographic packing effects.
  • Resolution :

  • Cross-validate with XRD to confirm substituent positions .
  • Use high-field NMR (≥500 MHz) and deuterated solvents to minimize signal overlap .

Q. Why do synthetic yields vary for ethynyl-functionalized thiadiazoles across studies?

  • Root Cause : Competing side reactions (e.g., alkyne dimerization) under Sonogashira coupling conditions.
  • Mitigation : Optimize Pd catalyst loading (3.5-5 mol%), use bulky phosphine ligands (e.g., P(o-tol)₃), and maintain inert atmospheres .

Tables

Table 1 : Key Synthetic Routes for Benzo[c][1,2,5]thiadiazole Derivatives

DerivativeMethodYieldKey ConditionReference
5-Chloro-4-aminoFe/AcOH reduction of nitro70%MeOH, 12 h stirring
4-EthynylSonogashira coupling65-85%Pd(PPh₃)₄, CuI, THF
Dibromo (P1 polymer)Microwave copolymerization92%Xylenes, 100°C, 45 min

Table 2 : Electronic Properties of Thiadiazole Cores

CoreBandgap (eV)Aromaticity IndexApplication
Benzo[c][1,2,5]thiadiazole2.1-2.50.89 (DFT)Polymer solar cells
1,3,4-Thiadiazole2.8-3.20.72Enzyme inhibitors

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.